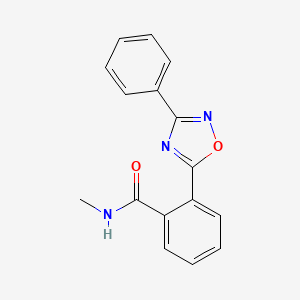

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

概要

説明

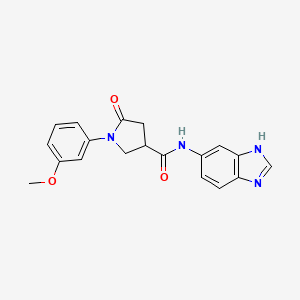

“N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of the 1,2,4-oxadiazoles family, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of “N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” involves multi-step synthetic routes starting from basic aromatic or heterocyclic compounds. The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” is characterized by the presence of a 1,2,4-oxadiazole ring, a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” include the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .科学的研究の応用

Chemical Synthesis

“N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” is a compound that can be used in the synthesis of other complex molecules . Its structure and properties make it a valuable building block in chemical synthesis .

Pharmaceutical Research

Compounds with the 1,2,4-oxadiazole ring, such as “N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide”, have been explored for their potential in pharmaceutical applications . They have shown promising results in anticancer efficacy, and antimicrobial and antioxidant potential .

Neuroscience Research

Some compounds similar to “N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” have been studied as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGlu5) . These PAMs enhance N -methyl- d -aspartate receptor function and may represent a novel approach for the treatment of schizophrenia .

Material Science

In material science, “N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” could potentially be used in the development of new materials due to its unique chemical structure .

Biochemical Research

“N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” can be used in biochemical research as a reference compound or a control in experiments .

Chemical Education

This compound, with its complex structure, can be used in chemical education for teaching topics such as nomenclature, reaction mechanisms, and molecular structure .

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown cytotoxic activity against tumor and non-tumor mammalian cell lines .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which may play a role in their interaction with biological targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

将来の方向性

The future directions for “N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

特性

IUPAC Name |

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-17-15(20)12-9-5-6-10-13(12)16-18-14(19-21-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSPLMRPHFCFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394087 | |

| Record name | N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63274-23-7 | |

| Record name | N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4511285.png)

![N-[2-(2-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4511290.png)

![5-methoxy-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4511291.png)

![2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide](/img/structure/B4511297.png)

![2-[(2-furylmethyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4511312.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4511321.png)

![3-(5-bromo-2-thienyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511336.png)

![4-{[(dimethylamino)sulfonyl]amino}-N-(2-pyridinylmethyl)benzenesulfonamide](/img/structure/B4511345.png)

![N-benzyl-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511352.png)

![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4511369.png)